molecular formula C20H14F3NO4S B3036015 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4,6-trifluorobenzenecarboxylate CAS No. 338953-75-6

4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4,6-trifluorobenzenecarboxylate

Cat. No. B3036015
CAS RN: 338953-75-6
M. Wt: 421.4 g/mol
InChI Key: ZJWGUESMCLTOGY-UHFFFAOYSA-N
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Description

4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4,6-trifluorobenzenecarboxylate, commonly referred to as 4,6-DMP-2-PTFB, is a small-molecule compound with a wide range of applications in scientific research. It has been used in a variety of studies to investigate the biochemical and physiological effects of various compounds.

Scientific Research Applications

  • Synthesis of Carbocycles : Mukai, Ukon, and Kuroda (2003) explored the synthesis of cyclopentene and cyclohexene derivatives through endo-mode ring closure of allenyl sulfones, including compounds related to 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4,6-trifluorobenzenecarboxylate. This research contributes to the understanding of carbocycle formation in organic chemistry (Mukai, Ukon, & Kuroda, 2003).

  • Complexes of Platinum : Owen, Labinger, and Bercaw (2004) studied pyridinium-derived N-heterocyclic carbene complexes of platinum, which includes pyridinyl structures similar to the compound of interest. Their work provides insights into the synthesis, structure, and ligand substitution kinetics of these complexes (Owen, Labinger, & Bercaw, 2004).

  • Fluorinated Polyamides : Liu et al. (2013) synthesized novel soluble fluorinated polyamides containing pyridine and sulfone moieties. The study is significant for the development of materials with desirable thermal and mechanical properties, leveraging structures similar to this compound (Liu et al., 2013).

  • Molecular Orbital Calculations : Seo et al. (1999) conducted molecular orbital calculations for reactions involving pyrrole derivatives, which include phenylsulfonyl groups akin to the compound . This research contributes to the understanding of electronic structures and reactivity in organic chemistry (Seo et al., 1999).

  • Sulfonation and Sulfation Studies : Cerfontain and Koeberg-Telder (2010) explored the sulfonation and sulfation of dihydroxybenzene and its methyl ethers, relevant to understanding reactions involving sulfone groups similar to those in the compound of interest (Cerfontain & Koeberg-Telder, 2010).

properties

IUPAC Name

[3-(benzenesulfonyl)-4,6-dimethylpyridin-2-yl] 2,4,6-trifluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3NO4S/c1-11-8-12(2)24-19(18(11)29(26,27)14-6-4-3-5-7-14)28-20(25)17-15(22)9-13(21)10-16(17)23/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWGUESMCLTOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4,6-trifluorobenzenecarboxylate
Reactant of Route 2
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4,6-trifluorobenzenecarboxylate
Reactant of Route 3
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4,6-trifluorobenzenecarboxylate
Reactant of Route 4
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4,6-trifluorobenzenecarboxylate
Reactant of Route 5
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4,6-trifluorobenzenecarboxylate
Reactant of Route 6
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4,6-trifluorobenzenecarboxylate

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